molecular formula C15H20O B12598541 1-tert-Butyl-6-methoxy-2-methyl-1H-indene CAS No. 646507-66-6

1-tert-Butyl-6-methoxy-2-methyl-1H-indene

Cat. No.: B12598541
CAS No.: 646507-66-6
M. Wt: 216.32 g/mol
InChI Key: YJVMFDIHZWOZBH-UHFFFAOYSA-N
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Description

1-tert-Butyl-6-methoxy-2-methyl-1H-indene is a synthetic organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the indene core

Preparation Methods

The synthesis of 1-tert-Butyl-6-methoxy-2-methyl-1H-indene can be achieved through various synthetic routes. One common method involves the alkylation of 6-methoxy-2-methylindene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-6-methoxy-2-methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced indene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include halogenated indenes, nitrated indenes, and reduced indene derivatives.

Scientific Research Applications

1-tert-Butyl-6-methoxy-2-methyl-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-6-methoxy-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl-6-methoxy-2-methyl-1H-indene can be compared with other similar compounds, such as:

    1-tert-Butyl-2-methylindene: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    6-Methoxy-2-methylindene: Lacks the tert-butyl group, affecting its steric and electronic properties.

    1-tert-Butyl-6-methoxyindene: Lacks the methyl group, leading to variations in its chemical behavior.

Properties

CAS No.

646507-66-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-tert-butyl-6-methoxy-2-methyl-1H-indene

InChI

InChI=1S/C15H20O/c1-10-8-11-6-7-12(16-5)9-13(11)14(10)15(2,3)4/h6-9,14H,1-5H3

InChI Key

YJVMFDIHZWOZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1C(C)(C)C)C=C(C=C2)OC

Origin of Product

United States

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